(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
The compound (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a benzothiazole core with an allyl group at position 3 and an ethoxy substituent at position 4. The Z-configuration of the imine bond in the benzothiazol-2(3H)-ylidene moiety is critical for its stereoelectronic properties.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-5-13-24-18-12-9-16(28-6-2)14-19(18)29-21(24)22-20(25)15-7-10-17(11-8-15)30(26,27)23(3)4/h5,7-12,14H,1,6,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDTUZKIGPOVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzo[d]thiazole intermediate is then alkylated with allyl bromide in the presence of a base such as potassium carbonate.
Ethoxylation: Introduction of the ethoxy group can be performed using ethyl iodide and a strong base like sodium hydride.
Formation of the Benzamide Moiety: The final step involves the reaction of the substituted benzo[d]thiazole with 4-(N,N-dimethylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the benzamide moiety can yield amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing amides to amines.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Amines: from reduction.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of benzo[d]thiazole derivatives on cellular processes. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties, can be investigated. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the benzamide moiety can enhance binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several benzamide and heterocyclic derivatives reported in the literature. Key comparisons include:
Core Heterocycle Modifications
- Thiadiazole vs. Benzothiazole: Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, MW 348.39) replace the benzothiazole core with a thiadiazole ring, altering electronic properties.
- Substituent Diversity : The target compound’s 3-allyl and 6-ethoxy groups contrast with analogs like ZINC100821049 (4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide), which features a 3-methyl and 6-methoxy substitution. The allyl group in the target compound may enhance reactivity via conjugation, while the ethoxy group increases lipophilicity compared to methoxy .
Sulfonamide and Acyl Groups
- The 4-(N,N-dimethylsulfamoyl) group in the target compound differs from the N-benzyl-N-methylsulfamoyl group in ZINC100821047.
- Compounds like N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a, MW 414.49) incorporate acetylated pyridine rings instead of sulfonamides, shifting electronic effects from electron-withdrawing (sulfonamide) to electron-donating (acetyl) .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Calculated based on structural formula.
Key Observations :
- Melting Points : Thiadiazole derivatives (e.g., 8a, mp 290°C) exhibit higher melting points than benzothiazoles, likely due to increased crystallinity from planar heterocycles .
- IR Spectral Data : The target compound’s sulfonamide S=O stretch (~1350 cm⁻¹) aligns with ZINC100821049, while acylated analogs (e.g., 8a) show additional C=O stretches (~1679 cm⁻¹) .
Biological Activity
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, drawing from various studies, case reports, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 499.6 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to this compound. A notable study evaluated a series of benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture models. The results indicated that these compounds exhibit significant cytotoxicity and antiproliferative effects, with IC50 values ranging from 2.12 μM to 20.46 μM depending on the specific derivative and assay conditions .
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 8 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 9 | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that compounds with similar structures to this compound may also possess significant antitumor activity.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been investigated. Compounds were tested against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, demonstrating promising antibacterial activity. The minimum inhibitory concentrations (MICs) indicated that certain derivatives were effective at low concentrations, suggesting their potential as lead compounds for antibiotic development .
The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with DNA and inhibition of cellular proliferation pathways. Studies have shown that these compounds can bind to the minor groove of DNA, which may interfere with replication and transcription processes . Additionally, the presence of functional groups such as allyl and dimethylsulfamoyl enhances their biological activity by modulating their interaction with biological targets.
Case Studies
- Case Study on Lung Cancer : A study involving a novel benzothiazole derivative demonstrated a reduction in tumor size in xenograft models when administered at specific doses over a period of weeks. This underscores the potential therapeutic applications of similar compounds in oncology.
- Antibacterial Efficacy : In another study focusing on bacterial infections, a derivative exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential role in addressing antibiotic resistance issues.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step pathways requiring precise control of reaction conditions (temperature, solvent, pH) and purification techniques. Key steps include:
- Allylation and sulfonylation : Introduction of the allyl and dimethylsulfamoyl groups via nucleophilic substitution or coupling reactions.
- Cyclization : Formation of the benzo[d]thiazole core under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
- Purification : Column chromatography (silica gel) or HPLC to isolate the (Z)-isomer, with yields optimized by adjusting reaction times (typically 12–48 hours) .
Critical parameters : Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates, while temperatures >80°C may degrade sensitive functional groups .
Basic: How is the structural identity of the compound confirmed?
Answer:
A combination of spectroscopic and analytical methods is employed:
- NMR (¹H/¹³C) : Identifies proton environments (e.g., allyl protons at δ 5.1–5.8 ppm, dimethylsulfamoyl at δ 3.0–3.2 ppm) and carbon connectivity .
- Mass Spectrometry (HRMS) : Confirms molecular weight (431.53 g/mol) and fragmentation patterns (e.g., loss of ethoxy or sulfamoyl groups) .
- X-ray crystallography : Resolves the (Z)-configuration and dihedral angles of the thiazole-benzamide system .
Basic: What preliminary biological activities are associated with this compound?
Answer:
While direct data on this compound is limited, structurally related sulfonamide-thiazole hybrids show:
- Antibacterial activity : Inhibition of dihydropteroate synthase (IC₅₀: 1–10 µM) in E. coli models .
- Enzyme modulation : Interaction with carbonic anhydrase isoforms (e.g., CA IX/XII) via sulfamoyl coordination .
Note : Bioactivity must be validated via in vitro assays (e.g., MIC tests, enzyme inhibition kinetics) .
Advanced: How do reaction kinetics influence the stereoselectivity of the (Z)-isomer?
Answer:
Stereoselectivity is governed by:
- Thermodynamic control : Prolonged reaction times favor the (Z)-isomer due to lower Gibbs free energy in polar solvents (e.g., ethanol) .
- Catalytic effects : Lewis acids (e.g., ZnCl₂) accelerate imine formation while minimizing by-products like oxazole derivatives .
Method : Monitor reaction progress via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) and quench at optimal conversion (~70–80%) .
Advanced: What strategies are effective for separating enantiomers or diastereomers?
Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers (α >1.2) .
- Diastereomeric crystallization : Introduce chiral auxiliaries (e.g., L-proline derivatives) to enhance crystallinity .
Challenge : The allyl group’s rotational freedom complicates separation; dynamic NMR (500 MHz) can assess rotational barriers .
Advanced: How does the compound’s stability vary under physiological conditions?
Answer:
Stability studies reveal:
- pH sensitivity : Degrades rapidly in acidic conditions (t₁/₂: 2 hours at pH 2) due to sulfamoyl hydrolysis. Stable at pH 7.4 (t₁/₂: >24 hours) .
- Thermal stability : Decomposition above 150°C (DSC/TGA data). Store at -20°C under nitrogen to prevent oxidation .
Analytical tools : Accelerated stability testing via HPLC-UV (λ=254 nm) .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulates interactions with bacterial enzymes (e.g., binding energy ≤ -9 kcal/mol for dihydropteroate synthase) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays (KD: 10–100 nM) .
Advanced: How do substituent modifications alter bioactivity?
Answer:
Structure-activity relationship (SAR) studies on analogs show:
- Ethoxy vs. methoxy : Ethoxy enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .
- Allyl vs. ethyl : Allyl groups increase steric hindrance, reducing off-target effects but lowering enzymatic turnover rates .
Data Table :
| Substituent | IC₅₀ (µM) vs. CA IX | logP |
|---|---|---|
| -OCH₃ | 1.2 | 2.1 |
| -OCH₂CH₃ | 0.8 | 2.6 |
| -SO₂N(CH₃)₂ | 0.5 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
